Methyl 2-{[1,1,1-trifluoro-3-methoxy-3-oxo-2-(2-phenylhydrazinyl)propan-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[1,1,1-trifluoro-3-methoxy-3-oxo-2-(2-phenylhydrazinyl)propan-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxy group, and a benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[1,1,1-trifluoro-3-methoxy-3-oxo-2-(2-phenylhydrazinyl)propan-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. The starting materials include 1,1,1-trifluoro-3-methoxy-3-oxo-2-(2-phenylhydrazinyl)propan-2-ylamine and 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[1,1,1-trifluoro-3-methoxy-3-oxo-2-(2-phenylhydrazinyl)propan-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Methyl 2-{[1,1,1-trifluoro-3-methoxy-3-oxo-2-(2-phenylhydrazinyl)propan-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[1,1,1-trifluoro-3-methoxy-3-oxo-2-(2-phenylhydrazinyl)propan-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[1,1,1-trifluoro-3-methoxy-3-oxo-2-(2-phenylhydrazinyl)propan-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane
- 2,2,2-Trifluoroacetophenone
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H22F3N3O4S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
methyl 2-[[1,1,1-trifluoro-3-methoxy-3-oxo-2-(2-phenylhydrazinyl)propan-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H22F3N3O4S/c1-29-17(27)15-13-10-6-7-11-14(13)31-16(15)24-19(18(28)30-2,20(21,22)23)26-25-12-8-4-3-5-9-12/h3-5,8-9,24-26H,6-7,10-11H2,1-2H3 |
InChI Key |
AQDBJUKIZYCWEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(C(=O)OC)(C(F)(F)F)NNC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.